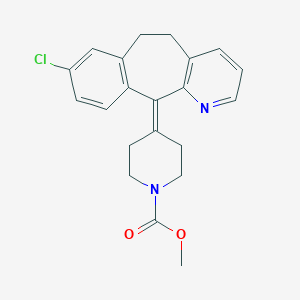
Desloratadine N-Carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desloratadine N-Carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C21H21ClN2O2 and a molecular weight of 368.86 g/mol . It is a derivative of desloratadine, which is an active metabolite of loratadine, a second-generation antihistamine. This compound is primarily used as a reference standard and impurity in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desloratadine N-Carboxylic Acid Methyl Ester can be synthesized through the esterification of desloratadine with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Desloratadine N-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Desloratadine and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted desloratadine derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Desloratadine N-Carboxylic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Pharmaceutical Research: As a reference standard and impurity in the development and quality control of desloratadine-based medications.
Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of desloratadine and its impurities.
Biological Studies: Investigated for its potential effects on histamine receptors and related biological pathways.
Industrial Applications: Utilized in the synthesis of other pharmaceutical compounds and intermediates.
Mécanisme D'action
Desloratadine N-Carboxylic Acid Methyl Ester, like its parent compound desloratadine, acts as an antagonist of the histamine H1 receptor. By binding to these receptors, it prevents the action of histamine, a compound involved in allergic reactions. This leads to the alleviation of symptoms such as itching, sneezing, and runny nose . The compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects .
Comparaison Avec Des Composés Similaires
Desloratadine N-Carboxylic Acid Methyl Ester is similar to other desloratadine derivatives and loratadine analogues. Some of the similar compounds include:
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A second-generation antihistamine from which desloratadine is derived.
Ethyl 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate: Another ester derivative of desloratadine.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other desloratadine derivatives. This makes it valuable as a reference standard and impurity in pharmaceutical research .
Propriétés
IUPAC Name |
methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUGVYFFYZHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
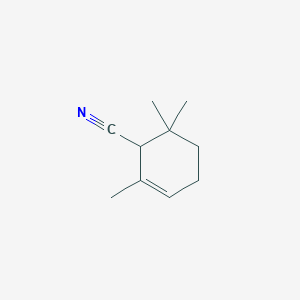

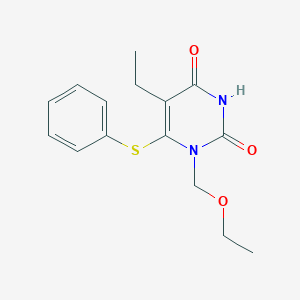
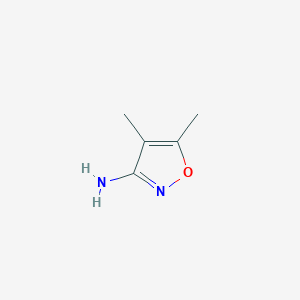
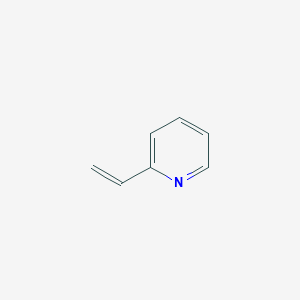
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride](/img/structure/B144082.png)
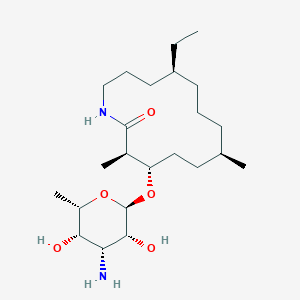

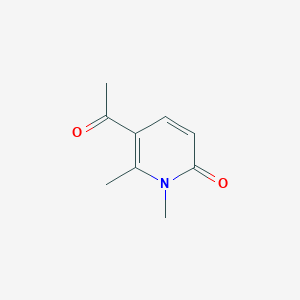
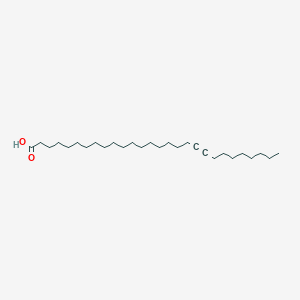
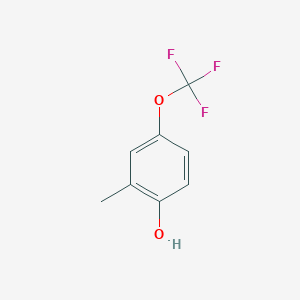
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
